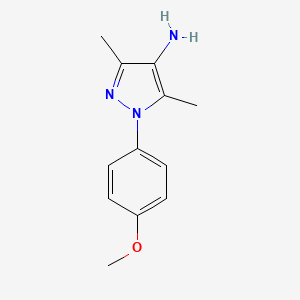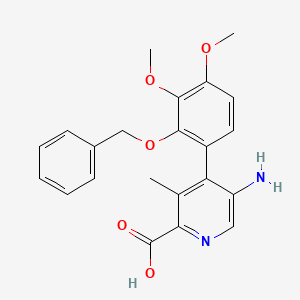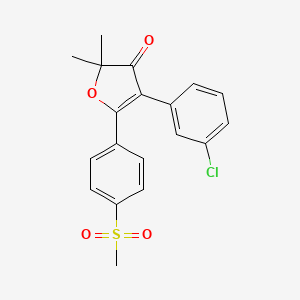![molecular formula C16H19N3O2S B13986010 6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)
6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes an acetyl group, a cyclopentyl ring, and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form an intermediate, which is then subjected to further reactions to introduce the acetyl, cyclopentyl, and methylthio groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and the application of catalytic processes to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the precursor can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for the development of new materials.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a potential candidate for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to a reduction in cell proliferation and other downstream effects. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of kinases can prevent the growth and spread of tumor cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palbociclib: A selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, used in the treatment of breast cancer.
Erlotinib: Another EGFR inhibitor, similar to gefitinib, used in the treatment of various cancers.
Uniqueness
What sets 6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit a broader range of kinases and its potential for modification make it a versatile compound for various applications in scientific research and drug development.
Propriétés
Formule moléculaire |
C16H19N3O2S |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
6-acetyl-8-cyclopentyl-5-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C16H19N3O2S/c1-9-12-8-17-16(22-3)18-14(12)19(11-6-4-5-7-11)15(21)13(9)10(2)20/h8,11H,4-7H2,1-3H3 |
Clé InChI |
SALZJUDSQKWQMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C2=NC(=NC=C12)SC)C3CCCC3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)








